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molecular formula C14H9ClN2 B8760871 7-Chloro-2-phenylquinazoline

7-Chloro-2-phenylquinazoline

Cat. No. B8760871
M. Wt: 240.69 g/mol
InChI Key: ZEKXRSMDHZTAEJ-UHFFFAOYSA-N
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Patent
US08653268B2

Procedure details

7-Chloro-2-phenylquinazolin-4(3H)-one (40 mg, 0.16 mmol) was suspended in POCl3 (2 mL) and heated to 50° C. with stirring for 24 h. Later the reaction was heated to 90° C. for 16 h. With minimum exposure to moisture, the crude mixture was evaporated to dryness under reduced pressure and treated with 2 M NH3/i-PrOH (8 mL) with cooling on ice-H2O bath under Ar. The mixture was partitioned between DCM and H2O and the organic layer was washed (H2O, satd NaHCO3 and brine), dried (Na2SO4) to afford crude material which was used directly in the following de-chlorination step. The crude material (31 mg, 0.113 mmol) and tosyhydrazide (63 mg, 0.34 mmol) were dissolved in anh CHCl3 (10 mL) and heated at 60° C. (overnight, bath temperature) and, then refluxed for 4 h. The solvent was removed under reduced pressure and the solid residue was heated under Ar in anh. PhMe (10 mL) and anh ClCH2CH2Cl (5 mL) at 80° C. (bath temperature) for 63 h: The reaction was cooled to rt and a pale yellow precipitate was collected by filtration and washed with PhMe and DCM (2×). The collected solid in aq Na2CO3 (10%, 10 mL) was placed in a preheated bath at 90° C. After stirring at the temperature for 45 min, the reaction was cooled and left standing at rt overnight. The crude reaction mixture was extracted with DCM (3×), washed (H2O, brine), dried (NazSO4), concentrated under reduced pressure, and purified by flash chromatography (silica gel, 100:0->10:1 EtOAc:hexanes) to afford the title compound as a light orange solid; 1H NMR (400 MHz, CDCl3) δ 9.43 (s, 1H), 8.63-8.56 (m, 2H), 8.09 (d, J=0.8 Hz, 1H), 7.86 (d, J=8.8 Hz, 1H), 7.58-7.50 (m, 4H).
Quantity
40 mg
Type
reactant
Reaction Step One
[Compound]
Name
crude material
Quantity
31 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[NH:7][C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:9]2)=[CH:4][CH:3]=1>O=P(Cl)(Cl)Cl.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[N:7][C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
ClC1=CC=C2C(NC(=NC2=C1)C1=CC=CC=C1)=O
Step Two
Name
crude material
Quantity
31 mg
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Later the reaction was heated to 90° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
With minimum exposure to moisture, the crude mixture was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
treated with 2 M NH3/i-PrOH (8 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice-H2O bath under Ar
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between DCM and H2O
WASH
Type
WASH
Details
the organic layer was washed (H2O, satd NaHCO3 and brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
to afford crude material which
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. (overnight, bath temperature)
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the solid residue was heated under Ar in anh. PhMe (10 mL)
WAIT
Type
WAIT
Details
anh ClCH2CH2Cl (5 mL) at 80° C. (bath temperature) for 63 h
Duration
63 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
FILTRATION
Type
FILTRATION
Details
a pale yellow precipitate was collected by filtration
WASH
Type
WASH
Details
washed with PhMe and DCM (2×)
CUSTOM
Type
CUSTOM
Details
The collected solid in aq Na2CO3 (10%, 10 mL) was placed in a preheated bath at 90° C
STIRRING
Type
STIRRING
Details
After stirring at the temperature for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
standing at rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM (3×)
WASH
Type
WASH
Details
washed (H2O, brine)
CUSTOM
Type
CUSTOM
Details
dried (NazSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel, 100:0->10:1 EtOAc:hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C2C=NC(=NC2=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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